molecular formula C12H15NO8 B14755480 (3S,4R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol

(3S,4R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol

Cat. No.: B14755480
M. Wt: 301.25 g/mol
InChI Key: KUWPCJHYPSUOFW-SEIUWDOFSA-N
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Description

(3S,4R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol is a complex organic compound that belongs to the class of oxane derivatives This compound is characterized by its unique structural features, including a hydroxymethyl group, a nitrophenoxy group, and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol typically involves multi-step organic reactions. The starting materials often include simple sugars or sugar derivatives, which undergo a series of chemical transformations such as protection, oxidation, reduction, and substitution reactions. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(3S,4R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the nitro group can produce amines.

Scientific Research Applications

(3S,4R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s structural features make it a valuable tool for studying carbohydrate-protein interactions and enzyme mechanisms.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a probe for imaging studies.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3S,4R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s hydroxyl and nitrophenoxy groups play a crucial role in these interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R,6S)-2-(hydroxymethyl)-6-(2-methoxyphenoxy)oxane-3,4,5-triol: Similar structure but with a methoxy group instead of a nitro group.

    (3S,4R,6S)-2-(hydroxymethyl)-6-(2-chlorophenoxy)oxane-3,4,5-triol: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitrophenoxy group in (3S,4R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol imparts unique chemical and biological properties compared to its analogs. This group can participate in specific chemical reactions and interactions that are not possible with other substituents, making this compound particularly valuable for certain applications.

Properties

Molecular Formula

C12H15NO8

Molecular Weight

301.25 g/mol

IUPAC Name

(3S,4R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol

InChI

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8?,9-,10-,11?,12-/m1/s1

InChI Key

KUWPCJHYPSUOFW-SEIUWDOFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2C([C@@H]([C@@H](C(O2)CO)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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